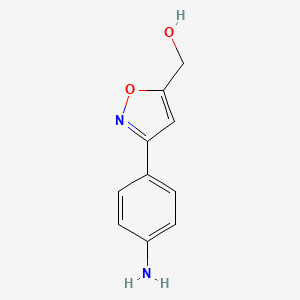

(3-(4-Aminophenyl)isoxazol-5-yl)methanol

Description

BenchChem offers high-quality (3-(4-Aminophenyl)isoxazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-Aminophenyl)isoxazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXXPOJYMSSBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717022 | |

| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-66-5 | |

| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS Number 885273-66-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(4-Aminophenyl)isoxazol-5-yl)methanol, bearing the CAS number 885273-66-5, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines an aminophenyl moiety with an isoxazole-5-methanol core, presents a versatile scaffold for the development of novel therapeutic agents. The isoxazole ring is a well-established pharmacophore known to enhance the physicochemical and biological properties of molecules, while the aminophenyl group offers a key site for further chemical modification and interaction with biological targets.[1] This guide provides a comprehensive overview of the known and predicted properties of this compound, including its synthesis, spectral characterization, potential reactivity, and prospective applications in drug discovery, based on data from analogous structures.

Physicochemical Properties

Table 1: Physicochemical Properties of (3-(4-Aminophenyl)isoxazol-5-yl)methanol

| Property | Value | Source |

| CAS Number | 885273-66-5 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |

| Molecular Weight | 190.20 g/mol | [2] |

| Purity | ≥95% (Commercially available) | [2] |

| SMILES | Nc1ccc(cc1)c1noc(CO)c1 | [2] |

| Predicted LogP | 1.5 | (Predicted) |

| Predicted Solubility | Soluble in DMSO and methanol | (Predicted) |

| Appearance | Likely a solid at room temperature | (Inferred) |

Synthesis and Structural Elucidation

A definitive, peer-reviewed synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol has not been published. However, a plausible and efficient synthetic route can be proposed based on established isoxazole synthesis methodologies, particularly the [3+2] cycloaddition reaction. This approach is supported by the successful synthesis of structurally similar compounds such as (3-para-tolyl-isoxazol-5-yl)methanol.[1]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-aminobenzaldehyde:

-

Formation of 4-aminobenzaldoxime: The initial step is the conversion of 4-aminobenzaldehyde to its corresponding aldoxime through a condensation reaction with hydroxylamine hydrochloride in a suitable solvent like pyridine.[1]

-

[3+2] Cycloaddition to form the Isoxazole Ring: The 4-aminobenzaldoxime is then reacted in situ with a chlorinating agent, such as sodium hypochlorite, to generate a nitrile oxide intermediate. This highly reactive species undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield the final product, (3-(4-Aminophenyl)isoxazol-5-yl)methanol.[1]

Caption: Proposed two-step synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of analogous compounds, such as (3-(4-bromophenyl)-isoxazol-5-yl)methanol and (3-para-tolyl-isoxazol-5-yl)methanol, the expected spectral data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol are summarized below.[1][3]

Table 2: Predicted ¹H NMR Spectral Data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 2H | Ar-H (ortho to isoxazole) |

| ~6.6-6.8 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.5 | s | 1H | Isoxazole C4-H |

| ~5.5 | s | 2H | -NH₂ |

| ~5.4 | t | 1H | -OH |

| ~4.6 | d | 2H | -CH₂-OH |

Table 3: Predicted ¹³C NMR Spectral Data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C5 |

| ~162 | Isoxazole C3 |

| ~150 | Ar-C (C-NH₂) |

| ~128 | Ar-CH (ortho to isoxazole) |

| ~120 | Ar-C (ipso to isoxazole) |

| ~114 | Ar-CH (ortho to -NH₂) |

| ~97 | Isoxazole C4 |

| ~55 | -CH₂-OH |

Table 4: Predicted FT-IR Absorption Bands for (3-(4-Aminophenyl)isoxazol-5-yl)methanol

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching (broad) |

| 3100-3000 | Aromatic C-H stretching |

| ~2900 | Aliphatic C-H stretching |

| ~1620 | C=N stretching (isoxazole) |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1400 | N-O stretching |

| ~1050 | C-O stretching (primary alcohol) |

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 190.20 g/mol .

Reactivity and Potential for Derivatization

The bifunctional nature of (3-(4-Aminophenyl)isoxazol-5-yl)methanol, possessing both a primary aromatic amine and a primary alcohol, makes it an attractive building block for further chemical modifications.

Caption: Reactivity of the primary amine and primary alcohol functional groups.

-

Reactions of the Aromatic Amine: The primary aromatic amine can undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and diazotization followed by Sandmeyer-type reactions to introduce a range of substituents on the phenyl ring.

-

Reactions of the Primary Alcohol: The primary alcohol is susceptible to esterification with carboxylic acids or their derivatives, etherification (e.g., Williamson ether synthesis), and oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.

This dual reactivity allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Potential Applications in Drug Development

The isoxazole nucleus is a key component in numerous clinically approved drugs and is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] The aminophenyl substituent further enhances the potential of this scaffold, as this moiety is also present in many bioactive molecules.

Derivatives of aminophenyl isoxazoles have been investigated for their potential as:

-

Kinase Inhibitors: For instance, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[5]

-

Anticancer Agents: Novel isoxazole-amide analogues have been synthesized and shown to possess cytotoxic activity against various cancer cell lines.[4]

-

Antioxidant Agents: Some isoxazole derivatives have also demonstrated promising antioxidant activity.[4]

The title compound, (3-(4-Aminophenyl)isoxazol-5-yl)methanol, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in these and other disease areas.

Crystallographic Information and Molecular Conformation

While a crystal structure for (3-(4-Aminophenyl)isoxazol-5-yl)methanol is not available, insights into its likely solid-state conformation can be gleaned from the crystal structure of the related compound, 5-amino-3-(4-methoxyphenyl)isoxazole.[6] In this analogue, the dihedral angle between the isoxazole and phenyl rings is relatively small (7.30 (13)°), suggesting a near-planar conformation.[6] It is plausible that the aminophenyl analogue would adopt a similar low-energy conformation.

In the crystal lattice of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N-H···N hydrogen bonds, forming chains.[6] For (3-(4-Aminophenyl)isoxazol-5-yl)methanol, the presence of the additional hydroxyl group would likely lead to a more complex hydrogen-bonding network, potentially involving O-H···N, N-H···O, and O-H···O interactions, which would significantly influence its crystal packing and physical properties such as melting point and solubility.

Safety and Handling

The toxicological properties of (3-(4-Aminophenyl)isoxazol-5-yl)methanol have not been thoroughly investigated. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(3-(4-Aminophenyl)isoxazol-5-yl)methanol is a promising building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established cycloaddition chemistry. The presence of two reactive functional groups, a primary amine and a primary alcohol, provides ample opportunities for derivatization and the creation of compound libraries for biological screening. While detailed experimental data for this specific compound is limited, analogies to closely related structures provide a strong foundation for its further investigation and application in the development of novel therapeutic agents.

References

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry. [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. (3-(4-aminophenyl)isoxazol-5-yl)methanol; CAS No.: 885273-66-5 [chemshuttle.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (3-(4-aminophenyl)isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Significance of Aminophenylisoxazoles in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Isoxazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The unique electronic and structural characteristics of the isoxazole ring allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design.

This guide focuses on a specific derivative, (3-(4-aminophenyl)isoxazol-5-yl)methanol, a molecule that combines the isoxazole core with an aminophenyl group and a hydroxymethyl moiety. This combination of functional groups suggests potential for this compound to serve as a versatile building block in the synthesis of more complex molecules with tailored biological activities. The presence of the aminophenyl group, in particular, opens avenues for further derivatization and modulation of its physicochemical and pharmacological properties. Understanding the core physicochemical properties of this molecule is therefore a critical first step for any researcher aiming to explore its potential in drug discovery and development.

Molecular Identity and Structure

| Property | Value | Source |

| Chemical Name | (3-(4-aminophenyl)isoxazol-5-yl)methanol | - |

| CAS Number | 885273-66-5 | ChemShuttle |

| Molecular Formula | C₁₀H₁₀N₂O₂ | ChemShuttle |

| Molecular Weight | 190.20 g/mol | ChemShuttle |

| SMILES | Nc1ccc(cc1)c2cc(CO)no2 | ChemShuttle |

| InChI Key | Not Available | - |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Atom nodes N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; O1 [label="O", pos="0.8,0.4!", fontcolor="#202124"]; C1 [label="C", pos="0.8,-0.4!", fontcolor="#202124"]; C2 [label="C", pos="0,-1!", fontcolor="#202124"]; C3 [label="C", pos="-0.8,-0.4!", fontcolor="#202124"]; C4 [label="C", pos="-2,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="-2.8,-0.1!", fontcolor="#202124"]; C6 [label="C", pos="-3.6,-0.8!", fontcolor="#202124"]; C7 [label="C", pos="-3.6,-2!", fontcolor="#202124"]; C8 [label="C", pos="-2.8,-2.7!", fontcolor="#202124"]; C9 [label="C", pos="-2,-2!", fontcolor="#202124"]; N2 [label="N", pos="-2.8,-3.5!", fontcolor="#202124"]; H1 [label="H", pos="-2.4,-3.9!", fontcolor="#202124"]; H2 [label="H", pos="-3.2,-3.9!", fontcolor="#202124"]; C10 [label="C", pos="1.6,-1!", fontcolor="#202124"]; O2 [label="O", pos="2.4,-0.6!", fontcolor="#202124"]; H3 [label="H", pos="2.8,-0.9!", fontcolor="#202124"]; H4 [label="H", pos="1.4,-1.8!", fontcolor="#202124"]; H5 [label="H", pos="2.2,-1.4!", fontcolor="#202124"]; H6 [label="H", pos="-0.2,-1.8!", fontcolor="#202124"]; H7 [label="H", pos="-2.8,0.7!", fontcolor="#202124"]; H8 [label="H", pos="-4.2,-0.2!", fontcolor="#202124"]; H9 [label="H", pos="-4.2,-2.5!", fontcolor="#202124"]; H10 [label="H", pos="-1.4,-2.5!", fontcolor="#202124"];

// Bonds N1 -- O1 [style=single]; O1 -- C1 [style=single]; C1 -- C2 [style=double]; C2 -- C3 [style=single]; C3 -- N1 [style=double]; C3 -- C4 [style=single]; C4 -- C5 [style=double]; C5 -- C6 [style=single]; C6 -- C7 [style=double]; C7 -- C8 [style=single]; C8 -- C9 [style=double]; C9 -- C4 [style=single]; C8 -- N2 [style=single]; N2 -- H1 [style=single]; N2 -- H2 [style=single]; C1 -- C10 [style=single]; C10 -- O2 [style=single]; O2 -- H3 [style=single]; C10 -- H4 [style=single]; C10 -- H5 [style=single]; C2 -- H6 [style=single]; C5 -- H7 [style=single]; C6 -- H8 [style=single]; C7 -- H9 [style=single]; C9 -- H10 [style=single];

}

Figure 1: 2D structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol.

Physicochemical Properties: A Blend of Experimental Data and In Silico Predictions

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of publicly available experimental data for (3-(4-aminophenyl)isoxazol-5-yl)methanol, this section presents a combination of known information and computationally predicted values to provide a foundational dataset for researchers.

| Property | Predicted/Experimental Value | Method/Source |

| Melting Point | 203.4 °C | Predicted (AAT Bioquest) |

| Boiling Point | 468.9 °C | Predicted (AAT Bioquest) |

| Water Solubility | 1.41 g/L | Predicted (Chemicalize) |

| logP (Octanol-Water Partition Coefficient) | 1.25 | Predicted (Chemicalize) |

| pKa (Most Acidic) | 12.89 (Alcoholic OH) | Predicted (Chemicalize) |

| pKa (Most Basic) | 4.09 (Aniline NH₂) | Predicted (Chemicalize) |

Rationale Behind Property Significance:

-

Melting Point: The predicted high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the amine and hydroxyl groups, as well as π-π stacking of the aromatic rings. This has implications for its solid-state stability and formulation.

-

Boiling Point: The high predicted boiling point is consistent with the presence of hydrogen bonding functional groups and a relatively rigid molecular structure.

-

Water Solubility: The predicted moderate water solubility is a result of the balance between the hydrophilic amine and alcohol functionalities and the hydrophobic phenyl and isoxazole rings. This property is crucial for its potential bioavailability.

-

logP: A positive logP value indicates a preference for the lipid phase over the aqueous phase, suggesting that the compound is likely to have good membrane permeability.

-

pKa: The predicted pKa values indicate that the aniline nitrogen is weakly basic, while the hydroxyl group is weakly acidic. These values are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and membrane transport.

Proposed Synthesis Pathway: A Regioselective Approach

While a specific synthesis for (3-(4-aminophenyl)isoxazol-5-yl)methanol has not been detailed in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established methods for the synthesis of 3,5-disubstituted isoxazoles.[5] The most common and regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6]

Figure 2: Proposed synthetic workflow for (3-(4-aminophenyl)isoxazol-5-yl)methanol.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a generalized procedure based on similar syntheses and should be optimized for this specific substrate.

Step 1: Synthesis of 4-Aminobenzaldehyde Oxime

-

Dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium bicarbonate or sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-aminobenzaldehyde oxime.

Step 2: In Situ Generation of 4-Aminophenylnitrile Oxide and Cycloaddition

-

Dissolve 4-aminobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add propargyl alcohol (1.2 eq) to the solution.

-

Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) in the same solvent, to the reaction mixture at 0 °C. A base, such as triethylamine, is often added to facilitate the elimination of HCl to form the nitrile oxide.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (3-(4-aminophenyl)isoxazol-5-yl)methanol.

Predicted Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the structural confirmation of synthesized organic molecules.[3] While experimental spectra for the title compound are not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known chemical shifts of similar structures and the principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Ar-H (ortho to isoxazole) |

| ~6.7 | d | 2H | Ar-H (ortho to NH₂) |

| ~6.5 | s | 1H | Isoxazole-H |

| ~5.5 | s (br) | 2H | -NH₂ |

| ~5.4 | t | 1H | -OH |

| ~4.6 | d | 2H | -CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 (isoxazole) |

| ~162 | C3 (isoxazole) |

| ~150 | C-NH₂ (aromatic) |

| ~128 | C-H (aromatic, ortho to isoxazole) |

| ~118 | C-isoxazole (aromatic) |

| ~113 | C-H (aromatic, ortho to NH₂) |

| ~98 | C4 (isoxazole) |

| ~55 | -CH₂OH |

Interpretation and Rationale: The predicted ¹H NMR spectrum shows the characteristic signals for a 1,4-disubstituted benzene ring, with two doublets in the aromatic region. The isoxazole proton is expected to appear as a singlet. The protons of the methylene and hydroxyl groups will likely show coupling, appearing as a doublet and a triplet, respectively. The amine protons are expected to be a broad singlet. The predicted ¹³C NMR spectrum reflects the different carbon environments, with the isoxazole carbons appearing at characteristic downfield shifts.

Protocols for Experimental Determination of Physicochemical Properties

For the advancement of research on this compound, experimental determination of its physicochemical properties is paramount. The following are standard, validated protocols that can be employed.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The range between these two temperatures is the melting point range.

-

2. Determination of logP (Shake-Flask Method)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. logP is the logarithm of this ratio, typically between n-octanol and water.

-

Protocol:

-

Prepare solutions of n-octanol saturated with water and water saturated with n-octanol.

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase to a flask.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Allow the two phases to separate completely.

-

Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water].

-

The logP is the base-10 logarithm of P.

-

3. Determination of Aqueous Solubility

-

Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature.

-

Protocol:

-

Add an excess amount of the solid compound to a known volume of water in a vial.

-

Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

-

Conclusion and Future Directions

(3-(4-aminophenyl)isoxazol-5-yl)methanol represents a promising scaffold for the development of novel therapeutic agents, leveraging the well-documented biological activities of the isoxazole core. While a comprehensive experimental characterization of this specific molecule is still needed, this in-depth technical guide provides a solid foundation for researchers by consolidating its known identity, offering reliable in silico predictions of its key physicochemical properties, and outlining a plausible synthetic strategy.

The presented protocols for experimental determination will be instrumental in validating these predictions and building a robust data package for this compound. Future research should focus on the synthesis and experimental validation of these properties, followed by the exploration of its biological activities. The versatile functional groups of this molecule make it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies, paving the way for the discovery of new and potent drug candidates.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])

-

Full article: D-Ring modification of steroids: synthesis of isoxazole annulated steroids from des D-formyl alkyne via 1,3-dipolar cycloaddition reaction. (URL: [Link])

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (URL: [Link])

-

Biologically active drugs containing isoxazole moiety. - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

The Isoxazole Scaffold: A Privileged Motif Driving Therapeutic Innovation

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties and versatile chemical reactivity have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[2][3] This guide provides an in-depth exploration of the biological activities of isoxazole derivatives, designed for researchers and drug development professionals. We will dissect the synthetic strategies that generate molecular diversity, delve into the mechanisms of action across key therapeutic areas, elucidate critical structure-activity relationships (SAR), and provide field-proven experimental protocols to empower your research and development endeavors.

The Isoxazole Core: Physicochemical and Structural Rationale

The utility of the isoxazole moiety in drug design is not accidental; it stems from a unique combination of electronic and structural features. As an aromatic heterocycle, it is relatively stable, yet the inherent weakness of the N-O bond provides a potential site for metabolic cleavage or synthetic manipulation, a feature that can be exploited in pro-drug strategies.[4]

The arrangement of heteroatoms in the 1,2-position distinguishes isoxazole from its 1,3-oxazole isomer, leading to a significant difference in electronic properties. This distinction is critical in how the molecule interacts with biological targets. The isoxazole scaffold can engage in various non-covalent interactions, including hydrogen bonding (with the nitrogen atom as the primary acceptor) and π-π stacking, which are fundamental to molecular recognition at receptor binding sites.[2]

Table 1: Key Physicochemical Properties of the Isoxazole Scaffold

| Property | Value/Description | Significance in Drug Design |

| Structure | 1,2-Oxazole | The adjacent N and O atoms create a unique electronic distribution and dipole moment.[2] |

| pKa (conjugate acid) | -3.0 | Isoxazoles are very weak bases, meaning they are typically uncharged at physiological pH, which can aid in cell membrane permeability.[2] |

| Dipole Moment | ~3.0 D | The relatively large dipole moment can influence solubility and the ability to engage in polar interactions with biological targets.[2] |

| Hydrogen Bonding | The ring nitrogen acts as a hydrogen bond acceptor. | Crucial for anchoring the molecule within a protein's active site.[2] |

| Bioisosterism | Can serve as a bioisostere for amide or ester groups. | Allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability or modifying receptor affinity.[5] |

Synthetic Strategies: Building the Arsenal of Isoxazole Derivatives

The vast chemical space of isoxazole derivatives is accessible through robust and versatile synthetic methodologies. The choice of synthetic route is a critical experimental decision, as it dictates the substitution patterns and, therefore, the biological activities of the resulting compounds.

The most prevalent and powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] This reaction is highly efficient and regioselective, allowing for the controlled synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. More recently, green chemistry approaches, such as ultrasound-assisted synthesis, have been developed to increase efficiency, reduce reaction times, and minimize the use of hazardous solvents.[7]

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common laboratory-scale synthesis, which must be validated for each specific set of reactants.

-

Generation of Nitrile Oxide (In Situ):

-

To a solution of an appropriate aromatic aldoxime (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress is monitored by Thin-Layer Chromatography (TLC). This step generates the intermediate hydroximoyl chloride.

-

Add a mild base, such as triethylamine (TEA) (1.5 eq), to the mixture. The base facilitates the elimination of HCl to generate the reactive nitrile oxide dipole in situ.

-

-

Cycloaddition Reaction:

-

To the solution containing the in situ generated nitrile oxide, add the terminal alkyne (1.2 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours, or gently heat to 50-60°C to accelerate the reaction if necessary. Monitor reaction completion using TLC.

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole derivative.

-

-

Characterization:

-

Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity is typically assessed by HPLC.

-

Visualization: Synthetic Workflow

Caption: General workflow for isoxazole synthesis via cycloaddition.

Broad-Spectrum Biological Activity: Mechanisms and Applications

Isoxazole derivatives have demonstrated a remarkable range of biological activities, making them valuable candidates in numerous therapeutic areas.[5]

Antimicrobial Activity

The isoxazole scaffold is a key component of several clinically important antibiotics.[1] For instance, the penicillins Cloxacillin, Dicloxacillin, and Oxacillin contain a substituted isoxazole ring that imparts stability against bacterial β-lactamase enzymes. Other derivatives, like Sulfamethoxazole, function by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1]

Mechanism of Action Insight: The efficacy of isoxazole-based antibacterials often stems from the specific substituents attached to the core ring. These side chains are engineered to either protect a pharmacologically active core (like the β-lactam ring) or to mimic a natural substrate to inhibit a crucial bacterial enzyme.[1]

Table 2: In Vitro Antibacterial Activity (MIC) of Novel Isoxazole Derivatives

| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| TPI-2 | 4-Cl-Phenyl | Phenyl | 62.5 | 125 | [8] |

| TPI-5 | 4-NO₂-Phenyl | Phenyl | 62.5 | 62.5 | [8] |

| TPI-14 | 4-OCH₃-Phenyl | 4-Cl-Phenyl | 125 | 250 | [8] |

| Ciprofloxacin | (Standard) | (Standard) | <8 | <8 | [8] |

Note: Data is illustrative and sourced from a specific study for comparative purposes.

Anti-inflammatory Activity

A significant number of isoxazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor built around an isoxazole core.[1] By selectively inhibiting COX-2, which is upregulated during inflammation, these agents can reduce the production of prostaglandins that mediate pain and swelling, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Caption: Isoxazoles can induce apoptosis via the mitochondrial pathway.

Table 3: In Vitro Cytotoxicity (IC₅₀) of Isoxazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Description | IC₅₀ (µM) | Reference |

| Compound 10a | DU145 | Prostate Cancer | 0.96 | [11] |

| Compound 10b | DU145 | Prostate Cancer | 1.06 | [11] |

| Compound 4c | U87 | Glioblastoma | 67.6 | [11] |

| Compound 45 | A549 | Lung Cancer | 2 ± 1 | [12] |

| Doxorubicin | A549 | (Standard) | <1 | [12] |

Note: IC₅₀ is the concentration required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR): A Guide to Rational Design

Systematic modification of the isoxazole scaffold is key to optimizing potency and selectivity. SAR studies reveal which functional groups at specific positions enhance or diminish biological activity. [13] Key SAR Insights:

-

Position 3 and 5 Substituents: These are the most common points of modification. Large, aromatic, or heterocyclic groups are often attached here. [11]* Aryl Ring Substitutions: For anticancer and anti-inflammatory activity, the substitution pattern on aryl rings at C3 or C5 is critical. Electron-withdrawing groups like halogens (Cl, Br) or electron-donating groups like methoxy (OCH₃) can drastically alter activity, likely by influencing electronic properties and steric fit within the target's binding pocket. [11][14]* Linker Moiety: The nature of the chemical linker connecting the isoxazole to other pharmacophores can impact flexibility, solubility, and overall efficacy.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]

- 12. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Structural Analysis and Characterization of (3-(4-Aminophenyl)isoxazol-5-yl)methanol

An In-depth Technical Guide

Abstract

(3-(4-Aminophenyl)isoxazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, combining an isoxazole core with an aminophenyl group and a hydroxymethyl substituent, imparts specific physicochemical properties that are critical for its function in drug design. Rigorous structural elucidation and purity assessment are therefore non-negotiable prerequisites for its use in research and development. This guide provides a comprehensive overview of the essential analytical techniques required for the definitive characterization of this molecule. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols for each.

Introduction and Molecular Overview

The title compound, (3-(4-Aminophenyl)isoxazol-5-yl)methanol, possesses a distinct molecular architecture. The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which acts as a versatile scaffold in drug discovery. The 4-aminophenyl group introduces a primary amine, a common site for further chemical modification, while the 5-hydroxymethyl group provides a reactive handle for esterification or etherification.

The primary objective of this guide is to establish a self-validating analytical workflow. Each technique discussed is chosen not only to confirm the molecule's identity but also to create a cohesive, cross-verifiable dataset that ensures the highest confidence in sample quality.

Chromatographic Purity Assessment: HPLC

Before undertaking extensive structural analysis, it is imperative to confirm the purity of the sample. HPLC is the gold-standard technique for this purpose, capable of separating the target compound from starting materials, by-products, and other impurities.

Expert Insight: The choice of a reversed-phase (RP) C18 column is logical for this molecule due to its moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to ensure adequate retention and sharp, symmetrical peak shapes. A gradient elution is often preferred over isocratic elution to ensure that both polar and non-polar impurities are effectively resolved and eluted within a reasonable timeframe. The addition of a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape by protonating the primary amine, reducing tailing.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water/acetonitrile.

-

Injection Volume: 10 µL.

Expected Outcome: A single major peak should be observed. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Definitive Structural Elucidation: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment and connectivity within the molecule.

Expert Insight: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this compound. Its high polarity readily dissolves the molecule, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons from the -NH₂ and -OH groups, which might otherwise be broadened or absent in non-polar solvents.

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns.

Protocol: ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Interpretation and Expected Signals

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to -NH₂) | ~6.7 | Doublet (d) | 2H | Shielded by the electron-donating -NH₂ group. |

| Ar-H (meta to -NH₂) | ~7.6 | Doublet (d) | 2H | Deshielded by proximity to the isoxazole ring. |

| Isoxazole C4-H | ~6.8 | Singlet (s) | 1H | Unique proton on the heterocyclic ring. |

| -CH₂OH | ~4.6 | Singlet (s) or Doublet (d) | 2H | Adjacent to the isoxazole ring. May show coupling to the -OH proton. |

| -NH ₂ | ~5.8 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. |

| -CH₂OH | ~5.6 | Broad Singlet (br s) or Triplet (t) | 1H | Exchangeable proton of the hydroxyl group. |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon atoms in the molecule.

Protocol: ¹³C NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for carbon).

-

Acquisition: Use a standard proton-decoupled pulse sequence (e.g., PENDANT or APT) to acquire the spectrum. A larger number of scans (e.g., 1024) is typically required.

-

Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Expected Carbon Signals

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| -C H₂OH | ~55-60 | Aliphatic carbon attached to an electronegative oxygen. |

| Isoxazole C 4 | ~100-105 | Electron-rich carbon on the isoxazole ring. |

| Aromatic C (various) | ~113-152 | Aromatic carbons with distinct shifts due to substituent effects. |

| Isoxazole C 3 & C 5 | ~160-175 | Deshielded carbons within the heterocyclic ring, double-bonded to heteroatoms. |

Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision.

Expert Insight: Electrospray ionization (ESI) is the preferred method for this molecule. Its ability to ionize polar molecules makes it ideal for analyzing compounds with -NH₂ and -OH groups. Running the analysis in positive ion mode ([M+H]⁺) is standard, as the primary amine is easily protonated.

Protocol: ESI-MS Analysis

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

-

Infusion: Introduce the sample directly via a syringe pump or through an LC system.

-

Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Outcome:

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Exact Mass: 190.0742 g/mol

-

Observed Ion [M+H]⁺: m/z 191.0815

The observation of an ion with an m/z value corresponding to the protonated molecule provides strong evidence for the compound's identity.

Functional Group Identification: IR Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background: Perform a background scan prior to sample analysis.

Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H and O-H stretching | Primary Amine (-NH₂) and Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretching | Aromatic and Isoxazole C-H |

| ~1620 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring and Isoxazole Ring |

| 1300 - 1000 | C-O stretching | Primary Alcohol (-CH₂OH) |

Comprehensive Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of (3-(4-Aminophenyl)isoxazol-5-yl)methanol. The following diagram illustrates the relationship between the techniques described.

Caption: Integrated workflow for the characterization of a chemical intermediate.

Conclusion

The structural analysis and characterization of (3-(4-Aminophenyl)isoxazol-5-yl)methanol require a multi-technique approach. By systematically employing HPLC for purity, NMR for detailed structural mapping, mass spectrometry for molecular weight confirmation, and IR for functional group identification, a complete and verifiable profile of the molecule can be established. This rigorous analytical package ensures that the material meets the stringent quality standards required for its application in pharmaceutical research and development, providing a solid foundation for any subsequent synthetic work.

References

There are no specific scientific papers detailing the comprehensive characterization of this exact molecule readily available through general searches. The protocols and expected data are based on standard analytical chemistry principles and data from closely related analogues found in chemical databases. For a real-world application, this data would be generated in-house and compared to established literature on similar isoxazole structures.

The Isoxazole Scaffold: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility and prevalence in a wide array of biologically active compounds have cemented its status as a "privileged scaffold."[4][5] This guide provides an in-depth exploration of the synthesis and characterization of novel isoxazole compounds, offering both foundational principles and field-proven insights for researchers at the forefront of innovation.

The Enduring Significance of the Isoxazole Core

The unique electronic properties and structural rigidity of the isoxazole ring enable it to act as a versatile pharmacophore, capable of engaging in various biological interactions.[2][6] Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, underscores its therapeutic relevance.[7] Furthermore, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6][8][9] This inherent bioactivity, coupled with the synthetic tractability of the isoxazole core, makes it a highly attractive target for drug discovery and development programs.

Strategic Approaches to Isoxazole Synthesis

The construction of the isoxazole ring can be achieved through several strategic synthetic disconnections. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most widely employed and versatile method for constructing the isoxazole ring.[5][10] This reaction is highly regioselective and proceeds through a concerted pericyclic mechanism.

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

In-Situ Generation of Nitrile Oxides: For safety and efficiency, nitrile oxides are typically generated in situ from the corresponding aldoximes using an oxidizing agent. Common oxidants include N-chlorosuccinimide (NCS) or ceric ammonium nitrate (CAN).[11] The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

-

Aldoxime Formation: To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Nitrile Oxide Generation and Cycloaddition: In a separate flask, dissolve the alkyne (1.1 eq) in a suitable solvent such as dichloromethane or ethyl acetate. To the crude aldoxime solution, add the chosen oxidizing agent (e.g., NCS, 1.2 eq) portion-wise at 0 °C. After complete addition, add the alkyne solution and stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

The Classical Approach: Reaction of Hydroxylamine with 1,3-Dicarbonyl Compounds

Another fundamental method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[7] This approach is particularly useful for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. The regioselectivity of the cyclization is dependent on the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Caption: Mechanistic pathway for isoxazole synthesis from a 1,3-diketone.

Experimental Protocol: Synthesis of a 3,5-Dimethylisoxazole

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-pentanedione (1.0 eq) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) to the solution.

-

Reaction and Work-up: Reflux the reaction mixture for 4-6 hours. After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude isoxazole.

-

Purification: Purify the product by distillation or column chromatography.

Modern and Greener Synthetic Methodologies

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoxazole synthesis. These include ultrasound-assisted synthesis and metal-free reaction conditions.

-

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water.[11] This technique has been successfully applied to various isoxazole synthetic routes, including multicomponent reactions.[11]

-

Metal-Free Synthesis: While copper-catalyzed cycloadditions are common, the development of metal-free alternatives is crucial to avoid potential metal contamination in pharmaceutical applications.[4][5] These methods often rely on the use of organic catalysts or proceed under catalyst-free conditions at elevated temperatures.

Comprehensive Characterization of Novel Isoxazoles

The unambiguous identification and characterization of newly synthesized isoxazole compounds are paramount. A combination of spectroscopic and spectrometric techniques is typically employed.[10]

Spectroscopic and Spectrometric Analysis

| Technique | Information Provided | Key Expected Features for Isoxazoles |

| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. | Aromatic protons on the isoxazole ring typically resonate in the δ 6.0-9.0 ppm region.[12][13] The chemical shifts are influenced by the substitution pattern. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | The carbon atoms of the isoxazole ring typically appear in the δ 95-170 ppm range.[12] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic C=N and N-O stretching vibrations are observed in the 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[14] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula. | The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide structural clues.[15] |

X-ray Crystallography

For crystalline isoxazole derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[16][17] This technique is invaluable for confirming the regiochemistry of the synthesis and for studying intermolecular interactions in the solid state.

Caption: A simplified workflow for the characterization of an isoxazole derivative by X-ray crystallography.

Conclusion and Future Perspectives

The synthesis and characterization of novel isoxazole compounds remain a vibrant and highly rewarding area of chemical research. The established synthetic methodologies, coupled with modern, greener approaches, provide a robust toolbox for accessing a vast chemical space of isoxazole derivatives. The continued exploration of this privileged scaffold is poised to yield new therapeutic agents and advanced materials with tailored properties. As our understanding of the biological targets and mechanisms of action of isoxazole-containing molecules deepens, so too will our ability to design and synthesize the next generation of innovative compounds.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing. [Link]

-

(PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. (n.d.). ResearchGate. [Link]

-

Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (n.d.). IJARIIT. [Link]

-

Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. (n.d.). ResearchGate. [Link]

-

THE MAIN DIRECTIONS AND RECENT TRENDS IN THE SYNTHESIS AND USE OF ISOXAZOLES. (2020, July 10). Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). National Center for Biotechnology Information. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). IP Innovative Publication. [Link]

-

(PDF) Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Isoxazole | C3H3NO. (n.d.). PubChem. [Link]

-

(PDF) Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (n.d.). ResearchGate. [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. [Link]

-

IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate. [Link]

-

X‐ray crystal structure of 5a. (n.d.). ResearchGate. [Link]

-

(PDF) The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.). ResearchGate. [Link]

-

Isoxazole. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpca.org [ijpca.org]

- 7. Isoxazole - Wikipedia [en.wikipedia.org]

- 8. ijariit.com [ijariit.com]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ijcrt.org [ijcrt.org]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 12. sciarena.com [sciarena.com]

- 13. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

A Predictive Guide to the Spectroscopic Characterization of (3-(4-aminophenyl)isoxazol-5-yl)methanol

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel compound, (3-(4-aminophenyl)isoxazol-5-yl)methanol. As experimental data for this specific molecule is not yet publicly available, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we can confidently anticipate the spectral features of this molecule. This guide is designed to be a practical tool for the identification and structural elucidation of this and similar isoxazole derivatives, which are of growing interest in medicinal chemistry.[1]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate assignment of spectroscopic signals. The structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol is presented below with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol with atom numbering.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of (3-(4-aminophenyl)isoxazol-5-yl)methanol in a common solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, isoxazole, methylene, hydroxyl, and amino protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.60 - 7.70 | Doublet | 2H | ~8.5 |

| H-3', H-5' | 6.70 - 6.80 | Doublet | 2H | ~8.5 |

| H-4 | 6.50 - 6.60 | Singlet | 1H | - |

| -NH₂ | 5.00 - 5.50 | Broad Singlet | 2H | - |

| -CH₂- | 4.70 - 4.80 | Singlet | 2H | - |

| -OH | 5.40 - 5.80 | Broad Singlet | 1H | - |

-

Aromatic Protons (H-2', H-6', H-3', H-5'): The aminophenyl group is expected to exhibit a typical AA'BB' system. The protons ortho to the isoxazole ring (H-2', H-6') are deshielded and will appear as a doublet in the downfield region (δ 7.60 - 7.70 ppm). The protons ortho to the amino group (H-3', H-5') are shielded by the electron-donating amino group and will appear as a doublet further upfield (δ 6.70 - 6.80 ppm).[2] The coupling constant between these adjacent aromatic protons is typically around 8.5 Hz.

-

Isoxazole Proton (H-4): The single proton on the isoxazole ring is expected to appear as a sharp singlet in the aromatic region, predicted to be around δ 6.50 - 6.60 ppm. This is consistent with data from similar 3,5-disubstituted isoxazoles.[3]

-

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and are not adjacent to any other protons, hence they will appear as a singlet. Their position is influenced by the adjacent electronegative oxygen and the isoxazole ring, leading to a predicted chemical shift of δ 4.70 - 4.80 ppm.

-

Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4] In DMSO-d₆, they are expected to appear as broad singlets. The amino protons are predicted to be in the range of δ 5.00 - 5.50 ppm, while the hydroxyl proton is expected to be slightly further downfield at δ 5.40 - 5.80 ppm.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps in observing the labile -NH and -OH protons.[5]

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 170.0 - 172.0 |

| C-3 | 162.0 - 164.0 |

| C-4' | 150.0 - 152.0 |

| C-2', C-6' | 128.0 - 130.0 |

| C-1' | 118.0 - 120.0 |

| C-3', C-5' | 113.0 - 115.0 |

| C-4 | 100.0 - 102.0 |

| C-6 (-CH₂OH) | 55.0 - 57.0 |

-

Isoxazole Carbons (C-3, C-4, C-5): The carbons of the isoxazole ring are expected to have distinct chemical shifts. C-5, being adjacent to the ring oxygen and the hydroxymethyl group, is predicted to be the most downfield (δ 170.0 - 172.0 ppm). C-3, attached to the phenyl ring, will also be downfield (δ 162.0 - 164.0 ppm). C-4, the protonated carbon of the isoxazole ring, is expected to be the most upfield of the ring carbons (δ 100.0 - 102.0 ppm).[3]

-

Aromatic Carbons (C-1' to C-6'): The carbon attached to the amino group (C-4') is expected to be significantly shielded (δ 150.0 - 152.0 ppm). The carbon attached to the isoxazole ring (C-1') will be deshielded (δ 118.0 - 120.0 ppm). The remaining aromatic carbons will appear in the typical aromatic region (δ 113.0 - 130.0 ppm).

-

Methanol Carbon (C-6): The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, and is therefore expected to appear in the range of δ 55.0 - 57.0 ppm.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).[5]

-

Spectral Width: 0 to 200 ppm.[5]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.[5]

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[5]

-

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3450 - 3250 | -NH₂ and -OH | N-H and O-H stretching | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | C-H stretching | Medium |

| 2950 - 2850 | C-H (Aliphatic) | C-H stretching | Medium |

| 1620 - 1580 | -NH₂ | N-H bending | Medium |

| 1600 - 1450 | C=C and C=N | Aromatic and Isoxazole ring stretching | Medium-Strong |

| 1330 - 1250 | C-N (Aromatic) | C-N stretching | Strong |

| 1250 - 1020 | C-O | C-O stretching | Strong |

-

-OH and -NH₂ Stretching: A prominent broad band is expected in the 3450-3250 cm⁻¹ region, which is characteristic of O-H and N-H stretching vibrations.[6][7] The primary amine will likely show two distinct peaks within this broad band, corresponding to the symmetric and asymmetric N-H stretches.[6][8]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear between 2950 and 2850 cm⁻¹.[7]

-

Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals. Key absorbances include the N-H bending of the primary amine (1620-1580 cm⁻¹), the strong C-N stretching of the aromatic amine (1330-1250 cm⁻¹), and the strong C-O stretching of the primary alcohol (1250-1020 cm⁻¹).[6]

-

Sample Preparation: The spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mass Spectrometry (MS): Predicted Data and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

-

Molecular Ion (M⁺): The expected molecular weight of (3-(4-aminophenyl)isoxazol-5-yl)methanol (C₁₀H₁₀N₂O₂) is 190.07 g/mol . Therefore, the molecular ion peak [M]⁺ should be observed at m/z = 190.

-

Major Fragment Ions:

-

m/z = 173: Loss of the hydroxyl radical (-OH).

-

m/z = 160: Loss of the formaldehyde molecule (-CH₂O).

-

m/z = 119: Represents the 4-aminophenyl isocyanate ion.

-

m/z = 92: Represents the anilinium ion.

-

The fragmentation of isoxazole derivatives is often initiated by the cleavage of the weak N-O bond.[9] For the title compound, several fragmentation pathways are plausible under electron ionization (EI).

Caption: Proposed mass fragmentation pathway for (3-(4-aminophenyl)isoxazol-5-yl)methanol.

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

-

Ionization Method: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z = 191.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a novel compound is a multi-faceted process that relies on the synergy of various analytical techniques. The workflow below illustrates the logical progression from sample preparation to final structure confirmation.

Caption: General workflow for the spectroscopic characterization of a novel compound.

References

- Royal Society of Chemistry. (2017). Supporting Information for a scientific paper.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

-

University of Colorado Boulder. IR Absorption Table. Retrieved from [Link]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

University of Regensburg. Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. rsc.org [rsc.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.kr]

The Expanding Therapeutic Landscape of Aminophenyl Isoxazole Derivatives: A Technical Guide to Core Targets

The aminophenyl isoxazole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of aminophenyl isoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, experimental validation, and future potential. This document moves beyond a simple listing of targets to provide a causal understanding of experimental design and a practical framework for advancing the development of this promising class of molecules.

Introduction: The Aminophenyl Isoxazole Core - A Gateway to Therapeutic Innovation

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic and steric properties that facilitate interactions with various biological macromolecules.[1] The addition of an aminophenyl substituent further enhances the scaffold's potential for forming critical hydrogen bonds and other non-covalent interactions within protein binding pockets. This has led to the development of a multitude of aminophenyl isoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This guide will dissect the most promising and well-validated therapeutic targets of these derivatives.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of aminophenyl isoxazole derivatives stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. The following sections detail the most significant targets identified to date.

Fms-Like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

A significant breakthrough in the application of aminophenyl isoxazole derivatives has been the development of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[5][6] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are strongly associated with a poor prognosis in acute myeloid leukemia (AML).[5] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic cells.

Mechanism of Action: Aminophenyl isoxazole derivatives have been designed as covalent inhibitors that target the FLT3 kinase domain.[5][6] By forming an irreversible covalent bond, these inhibitors can overcome the drug resistance often seen with reversible inhibitors, which can be displaced by high intracellular concentrations of ATP.[6] The inhibition of FLT3 phosphorylation blocks its downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately leading to apoptosis of AML cells.[6]

A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives were synthesized and shown to be potent against both wild-type FLT3 and its ITD mutant.[5] Similarly, 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives have demonstrated the ability to overcome secondary resistance mutations in FLT3.[6]

Experimental Validation: The efficacy of these compounds has been demonstrated through a variety of in vitro assays.

-

Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the enzymatic activity of the FLT3 kinase.

-

Cell Proliferation Assays: The anti-proliferative effects are typically assessed in FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11.[5][6]

-